4-Chloro-1-isopropyl-1H-pyrazol-3-amine
Overview
Description
4-Chloro-1-isopropyl-1H-pyrazol-3-amine (CIPA) is an organic compound with a molecular formula of C5H9ClN2. It is an amine that can be used as a reagent in chemical synthesis. CIPA has been studied for its potential applications in various fields, including its use in pharmaceuticals, agrochemicals, and other organic syntheses. CIPA has been used for a variety of purposes, including as an antioxidant, a chelating agent, and a stabilizer for organic solvents.
Scientific Research Applications
- Synthesis : Researchers have developed diverse synthetic methods to access these compounds, starting from preformed pyrazoles or pyridines .
- Biological Activity : These compounds have been evaluated against various biological targets, including enzymes, receptors, and transporters. Their potential applications span antiviral, anti-inflammatory, and anticancer activities .
Anti-Inflammatory Agents
Researchers have investigated the anti-inflammatory potential of 1H-pyrazolo[3,4-b]pyridines. Specific derivatives have demonstrated anti-inflammatory and analgesic activities . These compounds could serve as leads for developing new anti-inflammatory drugs.
Hypolipemic and Hypocholesteremic Activity
A method of synthesis produced 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolines, which were functionalized with different amine derivatives. These derivatives were tested for their hypolipemic and hypocholesteremic effects in rats . Although not directly related to 4-chloro-1-isopropyl-1H-pyrazol-3-amine, it highlights the broader potential of related compounds.
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-containing compounds and pyrazolo[3,4-b]pyridines, have been reported to target a broad range of biological activities . For instance, they have been used as inhibitors for KDM4 and KDM5 (histone lysine demethylase families) .
Mode of Action
Similar compounds have shown to interact with their targets, leading to a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways associated with their biological activities .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMUABAUCMUCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isopropyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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